Maxon

Catalog No.
S564916
CAS No.
75734-93-9
M.F
C8H10O7
M. Wt
218.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maxon

CAS Number

75734-93-9

Product Name

Maxon

IUPAC Name

1,4-dioxane-2,5-dione;1,3-dioxan-2-one

Molecular Formula

C8H10O7

Molecular Weight

218.16 g/mol

InChI

InChI=1S/C4H4O4.C4H6O3/c5-3-1-7-4(6)2-8-3;5-4-6-2-1-3-7-4/h1-2H2;1-3H2

InChI Key

MFRCZYUUKMFJQJ-UHFFFAOYSA-N

SMILES

C1COC(=O)OC1.C1C(=O)OCC(=O)O1

Synonyms

1,4-dioxane-2,5-dione polymer with cyclic trimethylene carbonate, glycolide-trimethylene carbonate copolymer, Maxon, polyglyconate

Canonical SMILES

C1COC(=O)OC1.C1C(=O)OCC(=O)O1

Maxon is a synthetic absorbable suture made from polyglyconate, a copolymer of glycolic acid and trimethylene carbonate. This material is designed to provide effective tissue approximation and ligation in various surgical procedures. Maxon sutures are characterized by their monofilament structure, which enhances their strength and knot security while minimizing tissue drag. The absorption profile of Maxon sutures indicates that they retain approximately 80% of their original tensile strength at one week post-implantation, decreasing gradually to about 25% after six weeks, making them suitable for applications where temporary support is needed during healing .

The primary chemical reaction involved in the degradation of Maxon sutures is hydrolysis. As the sutures absorb water, the polyglyconate polymer chains undergo hydrolytic cleavage, leading to the gradual breakdown of the material into non-toxic byproducts that can be absorbed by the body. This process is critical for ensuring that the sutures do not elicit an inflammatory response as they degrade .

Maxon exhibits biocompatibility, which is essential for surgical materials. The degradation products of polyglyconate are non-toxic and can be metabolized or excreted by the body without adverse effects. Studies have shown that Maxon sutures do not promote significant inflammatory responses, making them suitable for use in sensitive tissues, including pediatric cardiovascular applications .

The synthesis of Maxon involves the copolymerization of glycolic acid and trimethylene carbonate. This process typically includes:

  • Polymerization: Glycolic acid and trimethylene carbonate are reacted under controlled conditions to form polyglyconate.
  • Extrusion: The resulting polymer is extruded into monofilament sutures.
  • Sterilization: The final product undergoes sterilization, often using ethylene oxide or gamma radiation, to ensure it is safe for surgical use .

Research on Maxon has focused on its interactions with biological tissues and other materials used in surgical settings. Studies indicate that Maxon sutures integrate well with surrounding tissues and do not provoke significant inflammatory responses. Additionally, their smooth surface reduces friction against tissues, which can minimize irritation during healing .

Maxon shares similarities with other absorbable sutures but has unique properties that distinguish it from these alternatives:

Compound NameCompositionAbsorption RateUnique Features
VicrylPolyglactin 910Moderate (50-60% at 3 weeks)Braided structure allows for better knot security
PDS (Polydioxanone)PolydioxanoneSlow (50% at 4-5 weeks)Monofilament with longer absorption time
MonocrylPoliglecaproneFast (50% at 7-14 days)Rapid absorption suitable for quick healing

Maxon's unique selling points include its high initial tensile strength and gradual absorption rate, making it particularly effective in applications requiring sustained support during tissue healing .

Dates

Last modified: 07-20-2023

Explore Compound Types